2,4-Dinitro-5-fluorobenzamide
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Overview
Description
2,4-Dinitro-5-fluorobenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of two nitro groups (-NO2) and one fluorine atom (-F) attached to a benzene ring, along with an amide functional group (-CONH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-5-fluorobenzamide typically involves the nitration of 5-fluorobenzamide. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration. The general reaction scheme is as follows:
Nitration: 5-Fluorobenzamide is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions on the benzene ring.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of environmentally friendly nitrating agents and solvents can be explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-5-fluorobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products Formed
Reduction: 2,4-Diamino-5-fluorobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2,4-Dinitro-5-fluorobenzoic acid and ammonia.
Scientific Research Applications
2,4-Dinitro-5-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its nitro groups and fluorine atom can interact with biological molecules, making it useful in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with specific biological activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-5-fluorobenzamide involves its interaction with molecular targets through its nitro groups and fluorine atom. The nitro groups can participate in redox reactions, while the fluorine atom can form strong hydrogen bonds and interact with electron-rich regions of biological molecules. These interactions can lead to the inhibition of enzymes or modulation of protein functions, making the compound useful in biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrobenzamide: Lacks the fluorine atom, which may result in different reactivity and biological activity.
5-Fluorobenzamide: Lacks the nitro groups, which significantly alters its chemical properties and applications.
2,4-Dinitro-5-chlorobenzamide:
Uniqueness
2,4-Dinitro-5-fluorobenzamide is unique due to the presence of both nitro groups and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-fluoro-2,4-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O5/c8-4-1-3(7(9)12)5(10(13)14)2-6(4)11(15)16/h1-2H,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQDYJWOEVOKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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